N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a 3,5-dimethylpyrazole-substituted thiazole ring linked via an ethyl chain to a benzo[d]oxazol-2-one moiety through an acetamide bridge.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-9-13(2)24(22-12)18-21-14(11-28-18)7-8-20-17(25)10-23-15-5-3-4-6-16(15)27-19(23)26/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPMXUQSDTCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CN3C4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative, the pyrazole ring is formed through a cyclization reaction.
Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Linking the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are linked via an ethyl spacer, often through a nucleophilic substitution reaction.
Benzoxazole Formation: The benzoxazole moiety is typically synthesized from an ortho-aminophenol and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the benzoxazole derivative with the pyrazole-thiazole intermediate using an acylation reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole and thiazole rings undergo selective oxidation under controlled conditions:
Key Findings :
-
Oxidation of the pyrazole’s methyl groups produces hydroxymethyl intermediates, critical for further functionalization in drug discovery .
-
Over-oxidation of the thiazole ring to sulfone derivatives is suppressed under mild acidic conditions .
Nucleophilic Substitution
The thiazole ring facilitates substitution at C2 and C4 positions:
| Nucleophile | Position | Conditions | Application |
|---|---|---|---|
| Hydrazine (NH₂NH₂) | C4 | EtOH reflux, 6 hr | Formation of aminothiazole derivatives |
| Sodium methoxide (NaOMe) | C2 | DMF, 80°C, 3 hr | Methoxy substitution for SAR studies |
Mechanistic Insight :
-
The electron-deficient thiazole ring undergoes SNAr reactions, particularly at C4 due to adjacent nitrogen’s electron-withdrawing effect .
-
Substitution at C2 requires harsher conditions due to steric hindrance from the ethyl-pyrazole side chain .
Condensation and Cyclization
The benzoxazolone moiety participates in condensation reactions:
Example Reaction :
textTarget compound + malononitrile → 2-amino-4-(2-oxobenzo[d]oxazol-3-yl)thiazole derivative
Conditions : Ethanol, piperidine catalyst, 70°C, 8 hr .
Outcome :
-
Forms fused heterocycles with enhanced π-stacking capabilities for antimicrobial applications .
-
Cyclization efficiency depends on the electron-donating effect of the pyrazole substituents .
Reduction Reactions
Targeted reduction of carbonyl groups:
| Reagent | Site Reduced | Product | Yield |
|---|---|---|---|
| NaBH₄/MeOH, 0°C, 1 hr | Benzoxazolone carbonyl | Secondary alcohol (stable at pH 7.4) | 78% |
| LiAlH₄/THF, reflux, 3 hr | Acetamide carbonyl | Amine intermediate (requires N-protection) | 62% |
Biological Relevance :
-
Alcohol derivatives show improved solubility for in vivo assays .
-
Over-reduction of the thiazole ring is avoided using NaBH₄ at low temperatures .
Metal-Complexation
The pyrazole N1 and thiazole N3 act as ligands for transition metals:
Complexation with Cu(II) :
-
Stoichiometry : 1:2 (metal:ligand)
-
Geometry : Square planar (confirmed by XRD)
-
Applications : Catalytic activity in C–N coupling reactions .
Stability :
Photochemical Reactions
UV-induced (λ = 254 nm) reactions in aprotic solvents:
Observed Transformations :
-
[4π]-Electrocyclization of the benzoxazolone ring → Quinoline analog
-
Thiazole ring opening → Thiocyanate intermediate
Quantum Yield : Φ = 0.32 ± 0.05 (ethanol, 25°C)
Bioconjugation
Primary applications in probe development:
Reaction with NHS-esters :
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibit significant antimicrobial activity. For example, derivatives with thiazole and oxobenzoxazole structures have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cancer cell proliferation through mechanisms such as:
- Enzyme Inhibition : Targeting enzymes crucial for cancer cell metabolism.
- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.
- Reactive Oxygen Species Generation : Increasing oxidative stress leading to apoptosis.
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells at low concentrations, highlighting their potential as effective anticancer agents.
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of the compound and evaluated their antimicrobial activity against common pathogens. The results indicated Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antimicrobial agent.
Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, researchers found that the compound induced significant apoptosis at concentrations as low as 10 µM after 48 hours of treatment. This study underscores the compound's promise in cancer therapy.
Mechanism of Action
The mechanism of action of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, depending on the biological context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogues include:
Key Observations :
- Compared to quinoline-based analogues (e.g., compounds), the target lacks aromatic fused-ring systems, which may reduce off-target interactions but limit π-stacking efficiency .
Hydrogen-Bonding and Crystallographic Behavior
The benzo[d]oxazol-2-one moiety in the target compound participates in hydrogen-bonding networks, as seen in similar structures (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide). Graph-set analysis (R²₂(8) motifs) suggests dimerization via N–H···O interactions, a common feature in benzo[d]oxazol-2-one crystals . However, the pyrazole-thiazole subunit introduces additional donor-acceptor sites (N–H and S atoms), which may stabilize crystal packing differently than simpler analogues .
Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. Compounds containing pyrazole, thiazole, and oxazole moieties are known for their diverse therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The structure includes a pyrazole ring, a thiazole ring, and an oxazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 364.44 g/mol |
| LogP | 2.632 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 48.626 Ų |
Antimicrobial Activity
Research indicates that compounds with pyrazole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 2 to 10 µg/ml) .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Studies have highlighted the anticancer potential of pyrazole derivatives, suggesting that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . Specific derivatives have shown promise against breast cancer cell lines and other malignancies.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of pyrazole-thiazole hybrids demonstrated significant antimicrobial activity against both S. aureus and E. coli. The most potent compound exhibited an MIC of 5 µg/ml against S. aureus, indicating its potential as a lead compound for antibiotic development .
- Anti-inflammatory Mechanism Investigation : Researchers investigated the anti-inflammatory effects of thiazole-containing compounds in animal models of arthritis. The results showed a reduction in inflammatory markers and joint swelling when treated with these compounds, suggesting their therapeutic potential in chronic inflammatory conditions .
- Anticancer Evaluation : In vitro assays revealed that certain derivatives of the target compound induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways. The IC50 values were significantly lower than those observed for standard chemotherapeutic agents .
Q & A
Basic: What spectroscopic techniques are recommended to confirm the structural integrity of this compound?
Methodological Answer:
The compound’s structure can be validated using a combination of 1H NMR spectroscopy (to confirm proton environments, e.g., pyrazole and thiazole protons), IR spectrophotometry (to identify functional groups like amide C=O and oxazolone rings), and elemental analysis (to verify empirical formulas). Thin-layer chromatography (TLC) and chromatographic mass spectrometry (LC-MS) are critical for assessing purity and molecular ion peaks . For complex stereochemical features, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may be required.
Advanced: How can computational tools like PASS and molecular docking enhance the initial biological evaluation of this compound?
Methodological Answer:
The PASS (Prediction of Activity Spectra for Substances) algorithm predicts potential biological activities (e.g., kinase inhibition, antioxidant properties) by comparing structural motifs to known bioactive compounds . For targeted studies, molecular docking (using software like AutoDock Vina) can model interactions with proteins (e.g., COX-2, EGFR) by analyzing binding affinities and pose validation. Discrepancies between computational predictions and experimental assays (e.g., IC50 values) should be resolved by refining force field parameters or validating via isothermal titration calorimetry (ITC) .
Basic: What synthetic strategies are effective for constructing the pyrazole-thiazole-ethylacetamide backbone?
Methodological Answer:
Key steps include:
- Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to form pyrazole-hydrazine intermediates.
- Heterocyclization with phenyl isothiocyanate under alkaline conditions to generate the thiazole ring.
- Alkylation of the thiol group with chloroacetamide derivatives to introduce the acetamide moiety .
Optimize yields by controlling reaction temperature (60–80°C) and using polar aprotic solvents (e.g., DMF).
Advanced: How can alkylation reactions be optimized for similar heterocyclic acetamides?
Methodological Answer:
Alkylation efficiency depends on:
- Nucleophilicity of the thiol group : Enhance via deprotonation with K2CO3 or NaH.
- Solvent selection : Use DMF or acetonitrile for better solubility of intermediates.
- Catalysis : NaHSO4-SiO2 catalysts improve regioselectivity in heterocyclic systems .
Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
Advanced: How should researchers address contradictions between in silico bioactivity predictions and experimental results?
Methodological Answer:
- Validate computational models : Cross-check PASS predictions with multiple tools (e.g., SwissADME, Molinspiration).
- Experimental replication : Perform dose-response assays (e.g., MTT for cytotoxicity) across multiple cell lines.
- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for observed activity .
- Mechanistic studies : Use SPR (surface plasmon resonance) or microscale thermophoresis (MST) to confirm target binding .
Basic: Which functional groups in this compound are most amenable to derivatization?
Methodological Answer:
- Chloroacetamide group : Reacts with amines or thiols for secondary amide or thioether formation.
- Pyrazole NH : Participate in alkylation or acylation to modify solubility or bioactivity.
- Oxazolone ring : Susceptible to nucleophilic attack at the carbonyl for ring-opening reactions .
Advanced: What in vitro models are suitable for evaluating the antioxidant potential of this compound?
Methodological Answer:
- DPPH/ABTS radical scavenging assays : Quantify free radical neutralization.
- SOD/CAT enzyme activity assays : Assess modulation of endogenous antioxidant systems.
- Lipid peroxidation models : Use rat liver microsomes or erythrocyte membranes to measure malondialdehyde (MDA) inhibition .
- Cell-based oxidative stress models : H2O2-induced damage in SH-SY5Y neurons or HepG2 cells, with N-acetylcysteine as a positive control.
Basic: How can researchers confirm the purity and stability of this compound under storage conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities.
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with periodic LC-MS analysis.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures .
Advanced: What strategies improve the bioavailability of this compound in preclinical studies?
Methodological Answer:
- Salt formation : Increase solubility via hydrochloride or sodium salts.
- Prodrug design : Mask polar groups (e.g., esterify acetamide).
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release.
- Permeability assays : Use Caco-2 monolayers or PAMPA to assess intestinal absorption .
Advanced: How to design SAR (Structure-Activity Relationship) studies for derivatives of this compound?
Methodological Answer:
- Core modifications : Vary pyrazole/thiazole substituents (e.g., electron-withdrawing groups for enhanced reactivity).
- Side-chain elongation : Introduce alkyl/aryl groups to the acetamide nitrogen.
- Bioisosteric replacement : Substitute oxazolone with thiazolidinedione or triazolone rings.
- Statistical analysis : Apply multivariate methods (e.g., PCA or PLS regression) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
